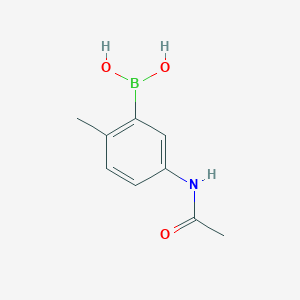

5-Acetamido-2-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-acetamido-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBSHDWYEWWMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441028 | |

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060661-55-3 | |

| Record name | 5-Acetamido-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetamido-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Acetamido-2-methylphenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details a representative synthetic protocol, methods for purification, and a full suite of characterization techniques. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

This compound is a versatile bifunctional molecule containing both a boronic acid moiety and an acetamido group. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The acetamido group, on the other hand, can act as a hydrogen bond donor and acceptor, influencing the solubility, crystallinity, and biological activity of molecules into which it is incorporated. Furthermore, the methyl group provides steric and electronic modifications that can be crucial for tuning the properties of target compounds.

Given its utility in the synthesis of complex organic molecules, a thorough understanding of its preparation and characterization is essential for researchers in medicinal chemistry and materials science. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and analysis of this important compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction of the corresponding aryl bromide, followed by quenching with a trialkyl borate and subsequent acidic workup. A representative synthetic scheme is outlined below.

Starting Material: N-(3-Bromo-4-methylphenyl)acetamide, a commercially available or readily synthesized precursor, is the key starting material for this synthesis.

Reaction Scheme:

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

N-(3-Bromo-4-methylphenyl)acetamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with N-(3-Bromo-4-methylphenyl)acetamide (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times. Anhydrous THF is then added via syringe.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise via syringe at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is between 1 and 2. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by trituration with hexanes or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are employed:

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂BNO₃ |

| Molecular Weight | 193.01 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1060661-55-3 |

Table 1: Physical and chemical properties of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 1H | -NH (amide) |

| ~8.0 | br s | 2H | -B(OH)₂ |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~2.1 | s | 3H | -C(O)CH₃ |

Table 2: Representative ¹H NMR spectral data.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (amide) |

| ~140 | Ar-C |

| ~138 | Ar-C |

| ~130 (broad) | C-B |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~24 | -C(O)CH₃ |

| ~20 | Ar-CH₃ |

Table 3: Representative ¹³C NMR spectral data.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (boronic acid), N-H stretch (amide) |

| ~3050 | C-H stretch (aromatic) |

| ~1660 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

| ~1350 | B-O stretch |

Table 4: Representative IR spectral data.

Mass Spectrometry (MS)

| m/z | Assignment |

| ~194 | [M+H]⁺ (Electrospray Ionization, ESI+) |

| ~176 | [M-H₂O+H]⁺ |

Table 5: Representative Mass Spectrometry data.

Experimental Workflow and Logic

The overall process from starting material to a fully characterized final product follows a logical workflow.

Figure 2: Overall workflow for the synthesis and characterization.

Applications in Drug Development

This compound is a valuable building block in drug discovery due to its utility in the Suzuki-Miyaura coupling reaction. This reaction allows for the efficient construction of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.

Figure 3: Application in Suzuki-Miyaura cross-coupling reactions.

The presence of the acetamido and methyl groups on the boronic acid allows for fine-tuning of the steric and electronic properties of the resulting coupled products. This can be critical for optimizing ligand-protein interactions and improving the pharmacokinetic profiles of drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The representative experimental protocol, coupled with comprehensive characterization data and workflow visualizations, offers a valuable resource for researchers in organic synthesis and medicinal chemistry. The reliable preparation of this versatile building block is a key enabler for the discovery and development of novel therapeutics and functional materials.

Chemical properties and structure of 5-Acetamido-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-methylphenylboronic acid is a specialized organic compound that holds significant promise in the realms of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety, an acetamido group, and a methylphenyl ring, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and key applications, with a focus on experimental protocols and data for researchers in drug development.

Chemical Properties and Structure

This compound, with the CAS Number 1060661-55-3, possesses a molecular formula of C9H12BNO3 and a molecular weight of 193.01 g/mol . While specific experimental data on some of its physical properties remains limited in publicly available literature, predicted values provide useful estimates for handling and reaction planning.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (5-acetamido-2-methylphenyl)boronic acid |

| CAS Number | 1060661-55-3 |

| Molecular Formula | C9H12BNO3 |

| Molecular Weight | 193.01 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

The structure of this compound is characterized by a benzene ring substituted with a boronic acid group (-B(OH)2) at the 1-position, a methyl group (-CH3) at the 2-position, and an acetamido group (-NHCOCH3) at the 5-position. The boronic acid group is a key functional group that enables its participation in various cross-coupling reactions.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methyl protons of acetamido group (δ ~2.1 ppm), Methyl protons on the phenyl ring (δ ~2.5 ppm), Amide proton (δ ~9.5 ppm), Boronic acid protons (broad signal, variable) |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~168 ppm), Methyl carbon of acetamido group (δ ~24 ppm), Methyl carbon on the phenyl ring (δ ~20 ppm) |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 193 |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic pathway can be proposed based on common methods for preparing substituted phenylboronic acids.

Caption: A general synthetic pathway for this compound.

The primary reactivity of this compound is centered around the boronic acid group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for using this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF/water mixture)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

-

Add the appropriate solvent to the mixture.

-

Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) under an inert atmosphere.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development

The structural motifs present in this compound make it a compound of interest in drug discovery and development. The acetamido group can participate in hydrogen bonding interactions, a crucial aspect of drug-receptor binding. The methylphenyl group provides a hydrophobic scaffold that can be further functionalized.

Boronic acids, in general, are a class of compounds with diverse biological activities and have been incorporated into several FDA-approved drugs. They are known to act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The unique properties of this compound could be leveraged to design novel therapeutics targeting a range of diseases.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While some of its physical properties are not yet fully characterized in the public domain, its utility as a building block in cross-coupling reactions is well-established in principle. This guide provides a foundational understanding for researchers and professionals looking to explore the applications of this promising compound in their work. Further investigation into its specific properties and reactivity is warranted to fully unlock its potential.

Understanding the Stability and Storage of 5-Acetamido-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects concerning the stability and appropriate storage of 5-Acetamido-2-methylphenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document extrapolates from established knowledge of arylboronic acid chemistry to provide a robust framework for its handling and storage. The principles and protocols outlined herein are designed to ensure the integrity and reliability of this reagent in research and development settings.

Core Stability Profile

Arylboronic acids, including this compound, are generally crystalline solids that are relatively stable at room temperature when properly stored. However, their stability is influenced by several factors, primarily moisture, pH, light, and temperature. The two most significant degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, which results in the formation of the corresponding arene (in this case, 3-acetamidotoluene) and boric acid. This process can be catalyzed by acidic or basic conditions.

Oxidation of the boronic acid group can lead to the formation of the corresponding phenol. This degradation is often promoted by exposure to air (oxygen) and can be accelerated by the presence of reactive oxygen species.[1][2]

It is also important to note that boronic acids can undergo reversible self-condensation to form boroxines (anhydrides), especially upon dehydration. This is typically a reversible process upon addition of water.

Quantitative Stability Data

| Stress Condition | Typical Parameters | Expected Degradation of Arylboronic Acids | Primary Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 30 minutes | 5% - 20% | Protodeboronation |

| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 30 minutes | 5% - 20% | Protodeboronation |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 10% - 40% | Oxidation to phenol |

| Thermal (Solid State) | 60°C for 24 hours | < 5% | Minimal decomposition, potential for boroxine formation |

| Photostability (Solid) | ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²) | Variable, generally stable | Photolytic oxidation |

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation by excluding atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry place. Use of a desiccator is advised. | Prevents hydrolysis (protodeboronation) and boroxine formation. |

| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents potential photolytic degradation. |

| pH (in solution) | Maintain a neutral pH when in solution for short-term use. | Both acidic and basic conditions can catalyze protodeboronation.[3][4] |

Experimental Protocols for Stability Assessment

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and separating its degradation products.

-

Objective: To develop a quantitative method to assess the stability of this compound under various stress conditions.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is generally suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of the parent peak from any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Subject aliquots of the stock solution to forced degradation conditions (acid, base, oxidation, heat, light).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the degradation of this compound and to identify the structure of its degradation products.

-

Objective: To qualitatively and quantitatively assess the stability of the compound in solution and identify degradation products.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is stable for the duration of the experiment (e.g., DMSO-d₆, CD₃OD).

-

Procedure:

-

Dissolve a known amount of this compound in the chosen deuterated solvent.

-

Acquire an initial ¹H NMR spectrum.

-

Spike the solution with a stressor (e.g., D₂O, NaOD, DCl) or expose it to heat or light.

-

Acquire subsequent ¹H NMR spectra at various time intervals.

-

Monitor for the appearance of new signals corresponding to degradation products and the disappearance of signals from the parent compound. Integration of the peaks can provide a quantitative measure of degradation.

-

Visualizing Stability and Degradation

Factors Affecting Stability

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

Caption: Key factors influencing the degradation of this compound.

Proposed Degradation Pathways

This diagram outlines the primary chemical transformations that this compound may undergo upon degradation.

Caption: Major degradation routes for this compound.

Experimental Workflow for Stability Testing

The following workflow illustrates a typical process for conducting a forced degradation study.

Caption: A standard workflow for assessing the stability of a chemical compound.

By adhering to the storage and handling guidelines and utilizing the outlined experimental approaches, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Solubility Profile of 5-Acetamido-2-methylphenylboronic acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetamido-2-methylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this particular compound, this document focuses on predicting its solubility in common organic solvents based on the established behavior of structurally related arylboronic acids. Furthermore, this guide presents detailed experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise data for applications in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Importance of Solubility in Arylboronic Acid Applications

This compound is an organoboron compound with significant potential as a building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency of such reactions, along with subsequent purification and formulation processes, is critically dependent on the solubility of the boronic acid reagent in the chosen solvent system.[1] A thorough understanding of its solubility profile is therefore paramount for reaction optimization, ensuring homogenous reaction conditions, and facilitating product isolation.

Boronic acids as a class exhibit complex solubility behaviors. They can form cyclic anhydrides, known as boroxines, through dehydration, which can influence their dissolution characteristics.[2][3] The nature and position of substituents on the phenyl ring also play a significant role in modulating solubility.[3][4]

Predicted Solubility of this compound

-

A Boronic Acid Group (-B(OH)₂): This group is polar and capable of hydrogen bonding, contributing to solubility in polar solvents.

-

An Acetamido Group (-NHC(O)CH₃): This is a polar amide group that can act as both a hydrogen bond donor and acceptor, which is expected to enhance solubility in polar protic and aprotic solvents.[6]

-

A Methyl Group (-CH₃): A non-polar, hydrophobic group.

-

An Aromatic Ring: The phenyl ring itself is largely non-polar.

The overall solubility will be a balance between the polar boronic acid and acetamido groups and the non-polar tolyl backbone. Based on these characteristics and data from analogous compounds, the following qualitative solubility is predicted.[4][7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Soluble to Moderately Soluble | The boronic acid and acetamido groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the hydrophobic aryl ring.[4][8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent are expected to effectively solvate the polar functional groups. Phenylboronic acid generally shows high solubility in ketones like acetone.[1][4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | Ethers can act as hydrogen bond acceptors, leading to moderate solubility. Phenylboronic acid exhibits high solubility in ethers.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Moderately Soluble | These solvents are weakly polar. Phenylboronic acid has moderate solubility in chloroform.[1][4] |

| Non-polar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar groups will be poorly solvated. |

| Non-polar Aliphatic | Hexanes, Cyclohexane | Insoluble | The significant polarity of the boronic acid and acetamido groups makes dissolution in non-polar aliphatic solvents highly unfavorable. Arylboronic acids generally show very low solubility in hydrocarbons.[1][4] |

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination is crucial. The following are detailed methodologies adapted from standard practices for organic compounds and specifically for boronic acids.[3][9][10]

This method determines the equilibrium solubility of a compound and is considered the gold standard.[11]

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[9]

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet any suspended solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution and Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[12][13]

Materials and Apparatus:

-

10 mM stock solution of this compound in 100% DMSO

-

Selected organic solvents (as assay buffers)

-

96-well microplates

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.

-

Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate.

-

Solvent Addition: Add the test solvent (e.g., 98-99 µL) to each well to achieve the desired final compound concentration.

-

Incubation: Mix the plate and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 2 hours).[12]

-

Analysis: Measure the amount of precipitated compound. This can be done directly by nephelometry, where an increase in light scattering indicates precipitation. Alternatively, the plate can be filtered or centrifuged, and the concentration of the remaining dissolved compound in the supernatant can be measured by UV-Vis spectroscopy.[9][13]

Visualizing the Experimental Workflow

The logical flow for determining the solubility of a new compound involves several key stages, from initial preparation to final data analysis.

Caption: Experimental workflow for determining compound solubility.

Conclusion

While quantitative solubility data for this compound is not currently published, a qualitative assessment based on its chemical structure provides valuable guidance for solvent selection. The presence of both hydrogen-bonding groups and a hydrophobic backbone suggests a preference for polar organic solvents such as alcohols, DMF, DMSO, and acetone. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide—namely the shake-flask method for thermodynamic solubility and plate-based assays for kinetic solubility—offer robust frameworks for generating reliable data. This information is essential for researchers in drug development and process chemistry to effectively utilize this versatile boronic acid in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Spectroscopic Characterization of 5-Acetamido-2-methylphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the expected spectroscopic data for 5-Acetamido-2-methylphenylboronic acid (CAS No. 1060661-55-3), a compound often utilized as a building block in organic synthesis.[1] The following sections outline the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Molecular Formula: C₉H₁₂BNO₃ Molecular Weight: 193.01 g/mol [1]

Chemical Structure:

Figure 1. Structure of this compound.

Predicted Spectroscopic Data

While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, the expected spectral characteristics can be reliably predicted based on its functional groups and analogous structures. The following tables summarize the anticipated quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H-NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.90 | Singlet | 1H | Amide N-H |

| ~7.95 | Singlet | 2H | Boronic acid B(OH ₂) |

| ~7.75 | Singlet | 1H | Aromatic CH (H-6) |

| ~7.50 | Doublet | 1H | Aromatic CH (H-4) |

| ~7.20 | Doublet | 1H | Aromatic CH (H-3) |

| ~2.40 | Singlet | 3H | Aromatic CH ₃ |

| ~2.05 | Singlet | 3H | Acetyl CH ₃ |

Table 2: Predicted ¹³C-NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.5 | C=O (Amide) |

| ~140.0 | C -NH (Aromatic) |

| ~136.5 | C -CH₃ (Aromatic) |

| ~133.0 | C -H (Aromatic, C-6) |

| ~128.0 | C -B (Aromatic, C-1) |

| ~125.0 | C -H (Aromatic, C-3) |

| ~120.0 | C -H (Aromatic, C-4) |

| ~24.0 | Acetyl C H₃ |

| ~20.0 | Aromatic C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[3][4]

Table 3: Predicted IR Absorption Data

| Frequency (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Boronic acid |

| ~3300 | N-H Stretch | Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| ~1670 | C=O Stretch | Amide I |

| ~1550 | N-H Bend | Amide II |

| 1400 - 1350 | B-O Stretch | Boronic acid |

| ~1320 | B-C Stretch | Aryl-boron |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[5][6]

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Technique |

|---|---|---|

| 193.09 | [M]⁺ or [M+H]⁺ | Expected Molecular Ion Peak |

| 175.08 | [M-H₂O]⁺ | Loss of water |

| 150.08 | [M-B(OH)₂]⁺ | Loss of boronic acid group |

| 134.08 | [M-C₂H₃NO]⁺ | Loss of acetamide fragment |

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of spectroscopic data for small organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial.[7] DMSO-d₆ is often suitable for boronic acids due to its ability to dissolve polar compounds and exchange with the acidic B(OH)₂ and N-H protons.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peaks.[8]

-

Acquire a standard one-dimensional ¹H spectrum using a 45° or 90° pulse angle.[8]

-

Acquire a ¹³C{¹H} proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[7]

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[9]

-

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. The goal is to disperse the sample particles uniformly within the KBr matrix.[9]

-

Pellet Formation: Transfer the mixture to a pellet-pressing die. Apply high pressure (several tons) using a hydraulic press to form a small, transparent, or translucent pellet.[9]

-

Analysis: Place the KBr pellet into the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment first. Then, record the sample spectrum over the desired range (typically 4000–400 cm⁻¹).[3] The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Ionization: The sample solution is introduced into the electrospray ionization (ESI) source. A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.[6]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5][10]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is compiled to create a mass spectrum, plotting relative intensity against the m/z ratio.

Spectroscopic Analysis Workflow

The logical process for characterizing a chemical compound using multiple spectroscopic techniques is outlined below. This workflow ensures that complementary data from different methods are used to build a comprehensive and confident structural assignment.

Figure 2. Workflow for Spectroscopic Characterization.

References

- 1. calpaclab.com [calpaclab.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Infrared (IR) spectroscopy | Resource | RSC Education [edu.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids, a class of organoboron compounds, have evolved from chemical curiosities to indispensable tools in modern science. Their unique electronic properties and reactivity have positioned them at the forefront of organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive exploration of the seminal discoveries, key historical milestones, and the evolution of synthetic methodologies that have shaped the field of substituted phenylboronic acids. We will delve into the foundational experimental protocols, present quantitative data from historical syntheses, and visualize key mechanisms that underscore their remarkable utility.

The Dawn of Boronic Acid Chemistry: From Frankland to Michaelis and Becker

The story of boronic acids begins in 1860 with Edward Frankland, who first reported the synthesis and isolation of an alkylboronic acid, ethylboronic acid.[1][2][3] This pioneering work laid the groundwork for the exploration of a new class of organometallic compounds.

Two decades later, in 1880, the field expanded to include aromatic derivatives with the first reported synthesis of phenylboronic acid by A. Michaelis and P. Becker.[2][3] Their method, while groundbreaking, was indicative of the challenging synthetic techniques of the era, involving the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube.

Early Synthetic Methodologies: A Landscape of Innovation and Challenge

The initial methods for synthesizing phenylboronic acids were often characterized by harsh reaction conditions and low yields.[2][3] A significant advancement came with the utilization of organometallic reagents, particularly Grignard reagents, which offered a more accessible route to the carbon-boron bond.[3] The reaction of a phenylmagnesium halide with a trialkyl borate, followed by hydrolysis, became a cornerstone of phenylboronic acid synthesis. However, this method was not without its own set of challenges, including the formation of diarylborinic and triarylborane byproducts.

Quantitative Data from Historical Syntheses

To provide a clear perspective on the evolution of synthetic efficiency, the following tables summarize quantitative data from key historical methods for the synthesis of phenylboronic acid and its derivatives.

| Method | Reactants | Conditions | Yield (%) | Melting Point (°C) | Reference |

| Michaelis & Becker (1880) | Diphenylmercury, Boron Trichloride | Sealed tube, high temperature | Not reported | Not reported | [2][3] |

| Grignard Method (early 20th century) | Phenylmagnesium Bromide, Trialkyl Borate | Ethereal solvent, low temperature | Typically low to moderate | 216-219 | [3] |

| Improved Grignard Method | Phenylmagnesium Bromide, Trimethyl Borate | THF, -78 °C, then hydrolysis | ~70-80% | 217-219 | [3] |

Experimental Protocols

This section provides detailed methodologies for key historical syntheses of boronic acids, offering a practical understanding of the techniques employed by pioneers in the field.

Protocol 1: Frankland's Synthesis of Ethylboronic Acid (1860) - A General Description

Edward Frankland's seminal synthesis, while not of a phenylboronic acid, was the first of any boronic acid and is therefore of significant historical importance.[1][2][3]

Reactants:

-

Diethylzinc (Zn(C₂H₅)₂)

-

Triethyl borate (B(OC₂H₅)₃)

Procedure:

-

In a sealed vessel, diethylzinc was reacted with triethyl borate. This reaction produced triethylborane (B(C₂H₅)₃).

-

The resulting triethylborane was then carefully oxidized by exposure to air.

-

The controlled oxidation of triethylborane yielded ethylboronic acid (C₂H₅B(OH)₂).

Protocol 2: Michaelis and Becker's Synthesis of Phenylboronic Acid (1880) - A General Description

The first synthesis of an arylboronic acid was a landmark achievement, though the protocol reflects the demanding experimental conditions of the time.

Reactants:

-

Diphenylmercury ((C₆H₅)₂Hg)

-

Boron trichloride (BCl₃)

Procedure:

-

Diphenylmercury and boron trichloride were sealed in a glass tube.

-

The sealed tube was heated to a high temperature to induce the reaction.

-

The reaction produced phenylboronyl dichloride (C₆H₅BCl₂).

-

Subsequent hydrolysis of phenylboronyl dichloride yielded phenylboronic acid (C₆H₅B(OH)₂).

Note: The detailed experimental protocol and quantitative data from the original 1880 publication by Michaelis and Becker in "Berichte der deutschen chemischen Gesellschaft" could not be located through the available search tools. The description above is based on secondary accounts of their work.

Protocol 3: Representative Grignard Synthesis of Phenylboronic Acid

The use of Grignard reagents marked a significant improvement in the accessibility of phenylboronic acids.

Reactants:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Trimethyl borate

-

Aqueous hydrochloric acid

Procedure:

-

A Grignard reagent, phenylmagnesium bromide, is prepared by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

-

The solution of phenylmagnesium bromide is then added dropwise to a solution of trimethyl borate in anhydrous diethyl ether, maintained at a low temperature (typically -78 °C) to minimize side reactions.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phenylboronic acid.

-

The crude product can be purified by recrystallization.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Organic Synthesis

The landscape of organic chemistry was irrevocably changed in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura. This reaction, now famously known as the Suzuki-Miyaura coupling, provided a powerful and versatile method for the formation of carbon-carbon bonds. Substituted phenylboronic acids became key reagents in this transformation, enabling the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.

Protocol 4: Early Suzuki-Miyaura Cross-Coupling Reaction (Based on the 1979 Tetrahedron Letters Publication)

The following is a representative experimental procedure based on the seminal 1979 publication by Miyaura, Yamada, and Suzuki.

Reactants:

-

Aryl halide (e.g., bromobenzene)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous sodium carbonate)

-

Solvent (e.g., benzene or toluene)

Procedure:

-

To a reaction flask containing a solution of the aryl halide and phenylboronic acid in the chosen solvent, the palladium catalyst and aqueous base are added.

-

The reaction mixture is heated under reflux with vigorous stirring.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography or recrystallization to afford the biaryl product.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Phenylboronic Acids as Chemical Sensors: The Recognition of Diols

A pivotal discovery in the 1950s revealed the ability of phenylboronic acids to reversibly bind with compounds containing 1,2- or 1,3-diols, such as sugars. This interaction involves the formation of a cyclic boronate ester, a process that is highly dependent on pH. This property has been ingeniously exploited in the development of chemical sensors, most notably for the detection of glucose, which has significant implications for the management of diabetes.

The sensing mechanism relies on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. The binding of a diol, such as glucose, shifts this equilibrium, leading to a measurable signal, which can be optical (fluorescence, color change) or electrochemical.

Caption: Mechanism of Glucose Sensing by Phenylboronic Acid.

The Rise of Boron in Medicinal Chemistry: The Bortezomib Story

For a long time, boron-containing compounds were largely overlooked in medicinal chemistry due to concerns about potential toxicity. This perception began to shift with a deeper understanding of their chemistry and biological interactions. A watershed moment arrived with the development and approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, as a first-in-class proteasome inhibitor for the treatment of multiple myeloma.

Bortezomib's mechanism of action involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The boronic acid moiety of Bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome. This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancerous cells. The success of Bortezomib has catalyzed a surge of interest in the development of other boronic acid-based therapeutics.

Caption: Mechanism of Proteasome Inhibition by Bortezomib.

Conclusion

The journey of substituted phenylboronic acids from their initial synthesis in the late 19th century to their current status as indispensable molecules in a multitude of scientific disciplines is a testament to the power of fundamental chemical discovery. The early, often arduous, synthetic work of pioneers like Frankland, Michaelis, and Becker laid the essential groundwork for future innovations. The advent of transformative reactions like the Suzuki-Miyaura coupling and the elucidation of their unique interactions with biological molecules have unlocked a vast potential that continues to be explored. For researchers, scientists, and drug development professionals, a deep understanding of the history and fundamental chemistry of substituted phenylboronic acids is not merely an academic exercise, but a crucial foundation for future innovation and the development of next-generation technologies and therapeutics.

References

The Mechanism of Suzuki-Miyaura Coupling with Arylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds. This technical guide provides a comprehensive exploration of the core mechanism of the Suzuki-Miyaura coupling with arylboronic acids, offering insights for researchers, scientists, and professionals in drug development seeking to leverage this powerful reaction.

The Catalytic Cycle: A Three-Act Symphony

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle centered around a palladium catalyst, which orchestrates the coupling of an organohalide with an organoboron species.[1][2][3] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Oxidative Addition: The Initiation

The catalytic cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, typically bearing phosphine ligands.[3][4] This step, often the rate-determining step of the entire cycle, involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide.[4][5][6] The palladium center is consequently oxidized from the 0 to the +2 oxidation state, forming a square planar organopalladium(II) complex.[7][8] The reactivity of the aryl halide in this step follows the general trend of I > OTf > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond.[3][4][6] While oxidative addition with vinyl halides proceeds with retention of stereochemistry, it results in inversion of stereochemistry with allylic and benzylic halides.[4] The initial product is a cis-organopalladium(II) complex, which rapidly isomerizes to the more stable trans-isomer.[3][4]

Transmetalation: The Key Exchange

The transmetalation step involves the transfer of the aryl group from the boron atom of the organoboronic acid to the palladium(II) center.[5][9] This process is crucial and is significantly influenced by the presence of a base. The base plays a multifaceted role, the most critical being the activation of the boronic acid.[10][11] It reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex), which is more reactive towards the palladium(II) complex.[11]

Two primary pathways for transmetalation have been proposed and debated:

-

The Boronate Pathway: The base activates the boronic acid to form a tetracoordinate boronate, which then reacts with the trans-organopalladium(II) halide complex.

-

The Oxo-Palladium Pathway: The base (typically hydroxide) first displaces the halide on the palladium complex to form a palladium-hydroxo species. This species then reacts with the neutral boronic acid.

Recent kinetic and mechanistic studies suggest that the oxo-palladium pathway is often favored under many common reaction conditions.

Reductive Elimination: The Final Embrace

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the aryl group from the original halide and the aryl group from the boronic acid) are expelled from the palladium center, forming the new carbon-carbon bond of the biaryl product.[2][3] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8] For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium complex. Therefore, if the complex is in a trans configuration after transmetalation, a trans-to-cis isomerization must precede reductive elimination.[12] Kinetic studies have shown that reductive elimination often follows first-order kinetics.[3]

Data Presentation: Quantitative Insights into Reaction Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data on the impact of these components on reaction yield.

Table 1: Comparison of Yields with Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid [10]

| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |

| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |

| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |

| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |

| 5 | NEt₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Comparative Yields for Suzuki-Miyaura Couplings with Different Ligands [5]

| Entry | Aryl Halide | Arylboronic Acid | Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ | MeOH/THF | 60 | 18 | 95 |

| 2 | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | [Pd(allyl)Cl]₂ / SPhos | K₃PO₄ | MeOH/THF | 60 | 18 | 93 |

| 3 | 2-chloro-4,6-dimethoxypyrimidine | 3-Furanboronic acid | [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ | MeOH/THF | 60 | 18 | 88 |

| 4 | 2-chloro-4,6-dimethoxypyrimidine | 3-Furanboronic acid | [Pd(allyl)Cl]₂ / SPhos | K₃PO₄ | K₃PO₄ | 60 | 18 | 85 |

Product yield was determined through comparison of product signal with an internal naphthalene standard on a gas chromatogram with an FID detector and is the average of two trials.

Mandatory Visualization

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

-

Oven-dried round-bottom flask or Schlenk tube

-

Magnetic stir bar

-

Rubber septum

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Oil bath

Procedure:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) to the reaction mixture and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[13]

Protocol 2: In-situ Monitoring of a Suzuki-Miyaura Coupling Reaction by ¹⁹F NMR Spectroscopy[15]

This protocol describes the monitoring of the nickel-catalyzed Suzuki cross-coupling reaction of 1-bromo-4-(trifluoromethyl)benzene with phenylboronic acid using ¹⁹F NMR spectroscopy.

Materials:

-

1-bromo-4-(trifluoromethyl)benzene

-

Phenylboronic acid

-

Nickel catalyst

-

Base

-

Solvent

-

NMR tubes

-

Benchtop NMR spectrometer (e.g., NMReady-60PRO)

Procedure:

-

Set up the Suzuki-Miyaura coupling reaction as described in the general protocol, using 1-bromo-4-(trifluoromethyl)benzene as the aryl halide.

-

At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot of the reaction mixture.

-

Immediately place the aliquot into an NMR tube for analysis. No workup or use of deuterated solvents is necessary if the NMR spectrometer can lock onto a proton signal.[14]

-

Acquire a ¹⁹F NMR spectrum for each time point.

-

The signal for the starting material, 1-bromo-4-(trifluoromethyl)benzene, will appear at approximately -63.0 ppm, while the signal for the product, 4-(trifluoromethyl)biphenyl, will appear at approximately -62.7 ppm.[14]

-

Monitor the decrease in the integral of the starting material peak and the concomitant increase in the integral of the product peak over time to determine the reaction kinetics.

Protocol 3: Preparation of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This catalyst is a commonly used precatalyst for Suzuki-Miyaura coupling reactions.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Diethyl ether

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add PdCl₂ and PPh₃ in DMSO.

-

Heat the mixture with stirring under an inert atmosphere.

-

Slowly add hydrazine hydrate to the hot solution via the dropping funnel. A color change to a yellow precipitate should be observed, indicating the formation of Pd(PPh₃)₄.

-

After the addition is complete, continue to stir the mixture at an elevated temperature for a short period.

-

Cool the mixture to room temperature and then in an ice bath to ensure complete precipitation.

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the product sequentially with ethanol and diethyl ether to remove impurities.

-

Dry the product under vacuum. The resulting bright yellow solid is Pd(PPh₃)₄. Store under an inert atmosphere as it is sensitive to air.[15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wwjmrd.com [wwjmrd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. azom.com [azom.com]

- 15. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Acetamido-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Acetamido-2-methylphenylboronic acid with various aryl and heteroaryl halides. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of complex biaryl scaffolds, which are prevalent in many pharmaceutical agents.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the desired biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide generalized procedures for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides. Reaction conditions should be optimized for specific substrates.

Protocol 1: General Conditions for Coupling with Aryl Bromides

This protocol is a reliable starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate, tribasic (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the Schlenk tube to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Degassing: Seal the Schlenk tube and degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Application Notes and Protocols for the Design and Synthesis of Novel Inhibitors Using 5-Acetamido-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design and synthesis of novel inhibitors utilizing 5-acetamido-2-methylphenylboronic acid as a key starting material. This document outlines a strategic approach to inhibitor design, detailed synthetic protocols, and methods for biological evaluation.

Introduction

This compound is a versatile building block for the synthesis of complex organic molecules. Its substituted phenyl ring can be incorporated into various scaffolds to target a range of biological macromolecules. The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide variety of coupling partners. This allows for the systematic exploration of chemical space and the optimization of inhibitor potency and selectivity.

Boronic acid derivatives have gained significant attention in medicinal chemistry due to their ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, or to act as structural scaffolds in non-covalent inhibitors.

Design Strategy for a Novel Kinase Inhibitor

This section outlines a design strategy for a hypothetical novel kinase inhibitor incorporating the 5-acetamido-2-methylphenyl moiety. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. A common and effective scaffold is the pyrimidine ring.

Our design strategy involves the synthesis of a biaryl compound where the 5-acetamido-2-methylphenyl group is coupled to a functionalized pyrimidine ring. The acetamido group can act as a hydrogen bond donor, while the methyl group can provide favorable steric interactions within the target protein's binding pocket.

Table 1: Hypothetical Kinase Inhibition Data

The following table presents hypothetical inhibitory activity data for a series of designed compounds based on the proposed scaffold. This data is for illustrative purposes to demonstrate how quantitative data for novel inhibitors would be presented.

| Compound ID | Structure | Target Kinase | IC50 (nM) |

| HYPO-001 | 5-Acetamido-2-methylphenyl-pyrimidine core | Kinase X | 500 |

| HYPO-002 | HYPO-001 with R1 = morpholine | Kinase X | 150 |

| HYPO-003 | HYPO-001 with R1 = piperazine | Kinase X | 75 |

| HYPO-004 | HYPO-001 with R2 = cyclopropyl | Kinase X | 250 |

| HYPO-005 | HYPO-003 with R2 = cyclopropyl | Kinase X | 25 |

Experimental Protocols

General Synthetic Workflow

The synthesis of the target inhibitors will proceed through a key Suzuki-Miyaura cross-coupling reaction. The general workflow is depicted in the diagram below.

5-Acetamido-2-methylphenylboronic Acid: A Versatile Scaffold for Anticancer Drug Discovery

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetamido-2-methylphenylboronic acid is a substituted phenylboronic acid that holds significant potential as a building block in the synthesis of novel anticancer agents. The unique chemical properties of the boronic acid moiety, including its ability to form reversible covalent bonds with biological targets, make it an attractive functional group for the design of enzyme inhibitors and therapeutic agents. Phenylboronic acid derivatives have been explored for their anticancer activities through various mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. This document provides an overview of the potential applications of this compound in oncology research, along with detailed protocols for the synthesis and evaluation of its derivatives, based on studies of analogous compounds.

Rationale for Use in Anticancer Agent Synthesis

The utility of this compound as a scaffold for anticancer agents is supported by several key principles:

-

Sialic Acid Targeting: Phenylboronic acids are known to selectively and reversibly bind to sialic acids, which are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery.[1]

-

Enzyme Inhibition: The boronic acid group can act as a warhead to inhibit the activity of various enzymes, such as proteasomes, which are critical for tumor progression.[1][2] The success of the boronic acid-based drug Bortezomib in treating multiple myeloma highlights the therapeutic potential of this class of compounds.

-

Structural Bioisostere: Boronic acids are considered bioisosteres of carboxylic acids, allowing for their incorporation into known pharmacophores to potentially improve potency, selectivity, and pharmacokinetic properties.

-

Modulation of Signaling Pathways: Phenylboronic acid derivatives have been shown to inhibit key signaling networks involved in cancer cell migration and proliferation, such as the Rho GTPase pathway.[3][4][5][6]

Data from Analogous Phenylboronic Acid Derivatives

Due to the limited publicly available data specifically on the anticancer applications of this compound, this section presents data from structurally related phenylboronic acid derivatives to illustrate the potential efficacy of this compound class.

Table 1: Antiproliferative Activity of Selected Phenylboronic Acid Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast Carcinoma) | < 1 | [2] |

| 8c | MCF-7 (Breast Carcinoma) | < 1 | [2] |

| 18 (2-Fluoro-6-formylphenylboronic acid) | A2780 (Ovarian) | Low micromolar | [7][8] |

| 27 (3-Morpholino-5-fluorobenzoxaborole) | A2780 (Ovarian) | Low micromolar | [7][8] |

Table 2: Tubulin Polymerization Inhibition by Boronic Acid Analogs of Combretastatin A-4

| Compound ID | Tubulin Polymerization IC50 (µM) | Reference |

| 8a | 28 | [2] |

| 8b | 18 | [2] |

| 8c | 10 | [2] |

Experimental Protocols

The following protocols are generalized methodologies based on published research on phenylboronic acid derivatives and can be adapted for the synthesis and evaluation of anticancer agents derived from this compound.

Protocol 1: General Synthesis of a Chalcone-Boronic Acid Derivative

This protocol describes a general method for synthesizing a chalcone derivative incorporating a phenylboronic acid moiety, adapted from literature procedures.[9]

Materials:

-

Substituted acetophenone (e.g., a derivative of this compound)

-

Substituted benzaldehyde

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Pinacol (bromomethyl)boronate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Claisen-Schmidt Condensation:

-

Dissolve the substituted acetophenone and benzaldehyde in methanol.

-

Add a solution of KOH in methanol and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the chalcone product.

-

Purify the product by column chromatography.

-

-

Boronic Ester Formation:

-

Suspend NaH in dry THF at 0°C.

-

Add a solution of the purified chalcone in THF dropwise.

-

Add pinacol (bromomethyl)boronate and allow the reaction to warm to room temperature overnight.

-

Quench the reaction and extract the boronic ester derivative.

-

Purify by column chromatography.

-

-

Deprotection to Boronic Acid:

-

Dissolve the boronic ester in a suitable solvent.

-

Add an aqueous solution of NaOH and stir.

-

Acidify the reaction mixture to precipitate the final phenylboronic acid derivative.

-

Filter, wash, and dry the product.

-

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well plates

-

Synthesized phenylboronic acid derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds dissolved in DMSO (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Synthesized phenylboronic acid derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with PI staining solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways and Mechanisms of Action